(6-Pyrrolidin-1-ylpyrid-2-yl)methylamine
Overview
Description
“(6-Pyrrolidin-1-ylpyrid-2-yl)methylamine”, also known as 2-(pyridin-2-yl)-1-pyrrolidinamine, belongs to a class of organic compounds called amines. It has a CAS Number of 868755-49-1 and a molecular weight of 177.25 .
Synthesis Analysis
The synthesis of compounds like “(6-Pyrrolidin-1-ylpyrid-2-yl)methylamine” often involves the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthesis can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “(6-Pyrrolidin-1-ylpyrid-2-yl)methylamine” is represented by the formula C10H15N3 . The InChI Code for this compound is 1S/C10H15N3/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-13/h3-5H,1-2,6-8,11H2 .
Physical And Chemical Properties Analysis
“(6-Pyrrolidin-1-ylpyrid-2-yl)methylamine” has a molecular weight of 177.25 .
Scientific Research Applications
Dietary Amines and Cancer Risk
A study on dietary amines and nitrate exposure in a population at high risk of oesophageal and gastric cancer in Kashmir, India, provides insights into how exposure to certain amines, including pyrrolidine, is associated with increased cancer risk. This research highlights the significance of studying chemical exposures in relation to cancer epidemiology (Siddiqi et al., 1992).
Antineoplastic Agent Metabolism
Investigating the N-demethylation of hexamethylmelamine, an antineoplastic agent, in rats and humans reveals the process of metabolizing specific chemical compounds, which could be relevant to understanding how (6-Pyrrolidin-1-ylpyrid-2-yl)methylamine might be metabolized or interact with biological systems (Worzalla et al., 1973).
Carcinogenic Amines Exposure
Research on human exposure to carcinogenic heterocyclic amines provides insights into the potential health risks associated with chemical exposures. Understanding the mutational fingerprints of these amines in experimental animals can inform safety assessments and regulatory decisions for chemicals with similar structures (Nagao et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(6-pyrrolidin-1-ylpyridin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-8-9-4-3-5-10(12-9)13-6-1-2-7-13/h3-5H,1-2,6-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEJFAYJKXYWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640201 | |
Record name | 1-[6-(Pyrrolidin-1-yl)pyridin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Pyrrolidin-1-ylpyrid-2-yl)methylamine | |
CAS RN |
868755-49-1 | |
Record name | 1-[6-(Pyrrolidin-1-yl)pyridin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Aminomethyl)-6-(pyrrolidin-1-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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